4-amino-N-ethyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
4-amino-N-ethyl-N-methyl-2-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-5-13(4)10(15)9-8(11)6-12-14(9)7(2)3/h6-7H,5,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZMXBIQMBCEOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=C(C=NN1C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-ethyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves the condensation of appropriate hydrazines with 1,3-diketones or their equivalents . One common method includes the reaction of ethyl hydrazine with isopropyl methyl ketone under acidic conditions to form the pyrazole ring. The subsequent introduction of the amino and carboxamide groups can be achieved through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of heterogeneous catalysts, such as Amberlyst-70, can provide eco-friendly and cost-effective production methods .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-ethyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, oxides, and reduced derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 4-amino-N-ethyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide, as anticancer agents. Pyrazoles are known for their ability to inhibit key enzymes involved in cancer progression. For instance, compounds derived from this scaffold have shown significant inhibition of various cancer cell lines:
These compounds exhibit mechanisms such as apoptosis induction and cyclin-dependent kinase inhibition, making them promising candidates for further development.
2. Anti-inflammatory Properties
The pyrazole scaffold is recognized for its anti-inflammatory effects. Research indicates that derivatives can significantly reduce inflammation markers in vitro. For example, one study reported a compound with an IC50 value of 49.85 µM against inflammatory responses in specific cell lines . This highlights the therapeutic potential of 4-amino-N-ethyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide in treating inflammatory diseases.
3. Antimicrobial Activity
Pyrazole compounds have also been evaluated for their antimicrobial properties. Various derivatives have shown effectiveness against bacteria and fungi, indicating their potential use as antibiotics or antifungal agents. The structural modifications on the pyrazole ring can enhance the activity against specific pathogens .
Agricultural Applications
1. Pesticide Development
The compound's structural features make it suitable for developing new pesticides. Research has indicated that pyrazole derivatives can act as effective herbicides and insecticides due to their ability to interfere with biological pathways in pests . The exploration of these compounds in agricultural settings aims to create safer and more efficient pest control methods.
Case Studies
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of pyrazole derivatives, including 4-amino-N-ethyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide, and evaluated their anticancer activities against multiple cell lines. The results demonstrated that certain derivatives exhibited potent growth inhibition, suggesting that modifications on the pyrazole core could lead to improved anticancer agents .
Case Study 2: Anti-inflammatory Mechanisms
In another investigation, researchers assessed the anti-inflammatory effects of various pyrazole derivatives in a model of induced inflammation. The study found that specific compounds significantly reduced pro-inflammatory cytokines, indicating their potential for therapeutic use in inflammatory disorders .
Mechanism of Action
The mechanism of action of 4-amino-N-ethyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carboxamides
Structural and Functional Group Variations
The following table highlights key structural differences and similarities with related compounds:
*Calculated based on molecular formula.
Key Observations:
Substituent Effects on Physicochemical Properties: Halogenation (Cl, Br) in compounds like 3a (mp 133–135°C) and Chlorantraniliprole increases melting points and lipophilicity, enhancing stability for agrochemical use . The amino group in the target compound may improve solubility in polar solvents compared to halogenated analogs, suggesting suitability for pharmaceutical formulations.
Biological Activity: Agrochemicals: Chlorantraniliprole and Tolfenpyrad rely on halogen substituents (Cl, Br) and aromatic groups for insecticidal activity via ryanodine receptor modulation . Pharmaceutical Potential: The target compound’s amino group and alkyl substitutions (ethyl, methyl, isopropyl) mirror features seen in CNS-targeting molecules, though direct evidence is lacking in the provided data.
Pharmacological and Toxicological Profiles
However, structural analogs like LF4 () and N-(2-aminoethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide () suggest possible neuropharmacological activity due to amine/alkyl side chains .
Biological Activity
4-amino-N-ethyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally related to other pyrazole derivatives known for their therapeutic potential, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and case studies from various research findings.
- Common Name : 4-amino-N-ethyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide
- CAS Number : 2101198-63-2
- Molecular Weight : 210.28 g/mol
- Molecular Formula : C10H15N5O
Anticancer Activity
Recent studies have evaluated the anticancer potential of pyrazole derivatives, including 4-amino-N-ethyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide. The compound has shown promising results against various cancer cell lines.
These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
| Cytokine | Inhibition (%) at 10 µM | Standard Drug | Standard Inhibition (%) |
|---|---|---|---|
| TNF-α | 61–85% | Dexamethasone | 76% |
| IL-6 | 76–93% | Dexamethasone | 86% |
These results suggest that the compound may be effective in treating inflammatory diseases by modulating cytokine levels.
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been explored against various bacterial strains. The following table summarizes some findings:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |
|---|---|---|
| Bacillus subtilis | 40 | |
| Escherichia coli | 40 | |
| Staphylococcus aureus | Not specified |
These findings indicate that the compound may possess significant antimicrobial activity, making it a candidate for further development in infectious disease treatment.
The biological activities of 4-amino-N-ethyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide can be attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The compound has shown potential in inhibiting key kinases involved in cancer proliferation.
- Cytokine Modulation : It affects the signaling pathways related to inflammation, particularly in inhibiting TNF-alpha and IL-6 production.
- DNA Interaction : Preliminary studies suggest that it may bind to DNA, interfering with replication and transcription processes.
Case Studies
In a study conducted by Koca et al., several pyrazole derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The study highlighted that compounds similar to 4-amino-N-ethyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide exhibited significant growth inhibition in MCF7 and A549 cells, reinforcing its potential as an anticancer agent .
Q & A
Q. What are the optimal synthetic routes for 4-amino-N-ethyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with condensation of precursors (e.g., substituted hydrazines and carbonyl compounds) to form the pyrazole core. Key steps include:
- Cyclocondensation : Use of ethyl acetoacetate and substituted phenylhydrazines to generate pyrazole intermediates (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) .
- Functionalization : Introduction of ethyl, methyl, and isopropyl groups via alkylation or nucleophilic substitution. Microwave-assisted synthesis may enhance reaction efficiency .
- Purification : Column chromatography or recrystallization to achieve >95% purity.
Q. Critical Parameters :
Q. How is this compound characterized to confirm structural integrity?
Methodological Answer: Characterization relies on spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Assign chemical shifts to confirm substituents (e.g., ethyl groups at δ 1.2–1.4 ppm, pyrazole protons at δ 6.5–7.5 ppm) .
- FT-IR : Identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 239.2) .
Q. How can computational methods resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry and calculate vibrational spectra to compare with experimental IR/NMR data .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., pyrazole ring planarity, dihedral angles) .
- Molecular Dynamics (MD) : Simulate solvation effects to predict stability in biological matrices .
Case Study : DFT calculations for 5-methyl-1-phenylpyrazole-4-carboxylic acid matched experimental NMR shifts within ±0.2 ppm, confirming substituent orientation .
Q. How to address contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) alongside cell viability tests (MTT assay) .
- SAR Analysis : Compare substituent effects (e.g., ethyl vs. methyl groups) to isolate pharmacophores .
Example : Discrepancies in IC₅₀ values for anticancer activity may arise from differences in cell permeability; use logP calculations (e.g., ClogP = 2.8) to correlate hydrophobicity with efficacy .
Q. What computational approaches are used for target identification?
Methodological Answer:
- Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding sites (e.g., ATP-binding pockets in kinases) .
- Pharmacophore Modeling : Map electrostatic/hydrophobic features to prioritize targets (e.g., COX-2 inhibition) .
- ADMET Prediction : Use tools like SwissADME to optimize bioavailability and toxicity profiles .
Case Study : Docking of a pyrazole-carboxamide derivative into EGFR kinase (PDB: 1M17) revealed hydrogen bonds with Met793 and hydrophobic interactions with Leu788, guiding lead optimization .
Q. What strategies improve pharmacological properties of this compound?
Methodological Answer:
- Prodrug Design : Esterify the carboxamide to enhance membrane permeability (e.g., ethyl ester derivatives) .
- Salt Formation : Improve solubility via sodium or hydrochloride salts .
- Formulation Studies : Use nanocarriers (e.g., liposomes) to target tumor microenvironments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
